Cas no 74927-72-3 ((2R)-2-[(3,5-dinitrobenzoyl)amino]-2-phenyl-acetic acid)
(2R)-2-[(3,5-Dinitrobenzoyl)amino]-2-phenyl-acetic acid is a chiral derivatizing agent used for the resolution and analysis of enantiomeric compounds. Its high selectivity and stability make it valuable in stereochemical studies and HPLC applications. The compound’s strong UV absorption and derivatization efficiency enhance sensitivity in analytical methods, supporting precise enantiomeric purity determination.
![(2R)-2-[(3,5-dinitrobenzoyl)amino]-2-phenyl-acetic acid structure](https://www.kuujia.com/scimg/cas/74927-72-3x500.png)
74927-72-3 structure
Product name:(2R)-2-[(3,5-dinitrobenzoyl)amino]-2-phenyl-acetic acid
(2R)-2-[(3,5-dinitrobenzoyl)amino]-2-phenyl-acetic acid Chemical and Physical Properties
Names and Identifiers
-
- (R)-(-)-N-(3,5-Dinitrobenzoyl)-alpha-phenylglycine
- (2R)-2-[(3,5-dinitrobenzoyl)amino]-2-phenylacetic acid
- (R)-(-)-N-(3,5-Dinitrobenzoyl)-α-phenylglycine
- N-(3,5-Dinitrobenzoyl)-D-alpha-phenylglycine
- N-(3,5-Dinitrobenzoyl)phenylglycine
- (R)-(-)-n-(3,5-dinitrobenzoyl)-a-phenylglycine
- DNBPG
- (2r)-[(3,5-dinitrobenzoyl)amino](phenyl)acetic acid
- R-(-)-N-(3,5-Dinitrobenzoyl)phenylglycine
- PubChem8095
- MIVUDAUOXJDARR-CYBMUJFWSA-N
- (r)-n-(3,5-dinitrobenzoyl)phenylglycine
- ST50307183
- D1853
- N-(3,5-Dini
- (2R)-2-[(3,5-dinitrobenzoyl)amino]-2-phenyl-acetic acid
-
- MDL: MFCD00010134
- Inchi: 1S/C15H11N3O7/c19-14(16-13(15(20)21)9-4-2-1-3-5-9)10-6-11(17(22)23)8-12(7-10)18(24)25/h1-8,13H,(H,16,19)(H,20,21)/t13-/m1/s1
- InChI Key: MIVUDAUOXJDARR-CYBMUJFWSA-N
- SMILES: O=C(C1C([H])=C(C([H])=C(C=1[H])[N+](=O)[O-])[N+](=O)[O-])N([H])[C@@]([H])(C(=O)O[H])C1C([H])=C([H])C([H])=C([H])C=1[H]
- BRN: 4719763
Computed Properties
- Exact Mass: 345.06000
- Monoisotopic Mass: 345.0597
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 25
- Rotatable Bond Count: 4
- Complexity: 514
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 2
- XLogP3: 2.1
- Topological Polar Surface Area: 158
Experimental Properties
- Color/Form: Beige powder.
- Density: 1.3660 (rough estimate)
- Melting Point: 216-217 °C (lit.)
- Boiling Point: 480.21°C (rough estimate)
- Flash Point: 298.2°C
- Refractive Index: -102 ° (C=1, THF)
- PSA: 158.04000
- LogP: 3.49600
- Solubility: Not determined.
- Optical Activity: [α]20/D −102°, c = 0.9 in THF
- Specific Rotation: -99.0° - -104.0° (c=1, THF)
(2R)-2-[(3,5-dinitrobenzoyl)amino]-2-phenyl-acetic acid Security Information
- Signal Word:Warning
- Hazard Statement: H315; H319; H335
- Warning Statement: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Safety Instruction: S22-S24/25
- FLUKA BRAND F CODES:10-21
- Safety Term:S22-S24/25
- Storage Condition:Store at room temperature
(2R)-2-[(3,5-dinitrobenzoyl)amino]-2-phenyl-acetic acid Customs Data
- HS CODE:2924299090
- Customs Data:
China Customs Code:
2924299090Overview:
2924299090. Other cyclic amides(Including cyclic carbamates)(Including their derivatives as well as their salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, packing
Summary:
2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
(2R)-2-[(3,5-dinitrobenzoyl)amino]-2-phenyl-acetic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI XIAN DING Biotechnology Co., Ltd. | D1853-1g |
(2R)-2-[(3,5-dinitrobenzoyl)amino]-2-phenyl-acetic acid |
74927-72-3 | 98.0%(LC&T) | 1g |
¥250.0 | 2022-06-10 | |
Enamine | EN300-205960-0.25g |
(2R)-2-[(3,5-dinitrophenyl)formamido]-2-phenylacetic acid |
74927-72-3 | 95% | 0.25g |
$19.0 | 2023-09-16 | |
TRC | D462550-1g |
(R)-(-)-N-(3,5-Dinitrobenzoyl)-α-phenylglycine |
74927-72-3 | 1g |
$ 80.00 | 2022-06-05 | ||
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | R858045-5g |
(R)-(-)-N-(3,5-Dinitrobenzoyl)-Alpha-Phenylglycine |
74927-72-3 | ≥98% | 5g |
¥407.00 | 2022-09-28 | |
Key Organics Ltd | AS-14339-5MG |
(R)-(-)-N-(3,5-Dinitrobenzoyl)-alpha-phenylglycine |
74927-72-3 | >98% | 5mg |
£46.00 | 2025-02-09 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | R68900-5g |
(R)-(-)-N-(3,5-Dinitrobenzoyl)-alpha-phenylglycine |
74927-72-3 | 5g |
¥348.0 | 2021-09-08 | ||
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | R160851-5G |
(2R)-2-[(3,5-dinitrobenzoyl)amino]-2-phenyl-acetic acid |
74927-72-3 | >98.0%(HPLC) | 5g |
¥92.90 | 2023-09-01 | |
TRC | D462550-100mg |
(R)-(-)-N-(3,5-Dinitrobenzoyl)-α-phenylglycine |
74927-72-3 | 100mg |
$64.00 | 2023-05-18 | ||
BAI LING WEI Technology Co., Ltd. | 497970-1G |
(R)-(-)-N-(3,5-Dinitrobenzoyl)-α-phenylglycine, 98% |
74927-72-3 | 98% | 1G |
¥ 340 | 2022-04-26 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBT1645-250G |
(2R)-2-[(3,5-dinitrobenzoyl)amino]-2-phenyl-acetic acid |
74927-72-3 | 97% | 250g |
¥ 3,293.00 | 2023-03-15 |
(2R)-2-[(3,5-dinitrobenzoyl)amino]-2-phenyl-acetic acid Related Literature
-
Amos Markus,Aviad Slotky,Nairouz Farah Nanoscale, 2020,12, 18918-18930
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M. Rodrigues,L. Russo,E. Aguiló,L. Rodríguez,I. Ott,L. Pérez-García RSC Adv., 2016,6, 2202-2209
-
Th. A. Steriotis,K. L. Stefanopoulos,U. Keiderling,A. De Stefanis,A. A. G. Tomlinson Chem. Commun., 2002, 2396-2397
-
Giacomo E. M. Crisenza,Elizabeth M. Dauncey,John F. Bower Org. Biomol. Chem., 2016,14, 5820-5825
-
5. Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†Przemyslaw Ziaja,Katarzyna Jodko-Piorecka,Rafal Kuzmicz,Grzegorz Litwinienko Polym. Chem., 2012,3, 93-95
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(CAS:74927-72-3)(2R)-2-[(3,5-dinitrobenzoyl)amino]-2-phenyl-acetic acid

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